1-Phenyl-1-nonyne

概要

説明

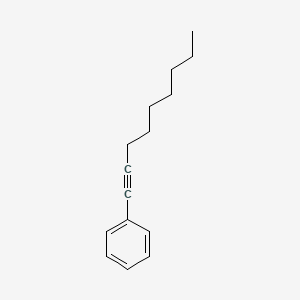

1-Phenyl-1-nonyne is an organic compound with the molecular formula C15H20. It belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its structure, which includes a phenyl group (a benzene ring) attached to a nonyne chain (a nine-carbon alkyne chain). The presence of both aromatic and alkyne functionalities makes it a compound of interest in various chemical reactions and applications .

準備方法

Synthetic Routes and Reaction Conditions

1-Phenyl-1-nonyne can be synthesized through several methods. One common approach involves the coupling of a phenylacetylene with a nonyl halide in the presence of a strong base, such as sodium amide or potassium tert-butoxide. This reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. In this method, phenylacetylene is coupled with a nonyl halide in the presence of a palladium catalyst and a copper co-catalyst, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions due to their efficiency and relatively mild reaction conditions. The use of continuous flow reactors can enhance the scalability and safety of the process, allowing for the production of large quantities of the compound.

化学反応の分析

Types of Reactions

1-Phenyl-1-nonyne undergoes various chemical reactions, including:

Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.

Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using hydrogenation catalysts such as palladium on carbon or Lindlar’s catalyst.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), ozone (O3)

Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

Oxidation: Diketones, carboxylic acids

Reduction: Alkenes, alkanes

Substitution: Nitro, sulfonyl, and halogenated derivatives

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₅H₂₀

- Molecular Weight : 200.32 g/mol

- CAS Number : 57718-18-0

- Physical State : Liquid (colorless to pale yellow)

- Key Features : The presence of a triple bond (C≡C) contributes to its reactivity, allowing it to participate in various addition reactions such as hydrogenation, halogenation, and hydrohalogenation .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its reactive alkyne group enables it to participate in:

- Coupling Reactions : It can be used in coupling reactions with aryl or vinyl halides, typically facilitated by palladium catalysts. This process is vital for forming carbon-carbon bonds essential in creating complex organic molecules.

- Cyclization Reactions : Under specific conditions, it can undergo cyclization to form cyclic compounds, which are crucial for synthesizing various pharmaceuticals and natural products.

Material Science

The structural characteristics of this compound make it suitable for applications in material science:

- Liquid Crystals : The combination of rigid phenyl and flexible nonyl groups allows for the development of liquid crystals, which have applications in displays and sensors due to their unique optical properties.

- Self-Assembly : This compound can self-assemble into well-defined structures at the molecular level, making it interesting for nanocomposites and molecular electronics.

Electronics

Recent studies suggest that derivatives of this compound can act as hole-transporting materials in organic light-emitting diodes (OLEDs). These materials are crucial for the efficient transport of positive charges within OLED devices, enhancing their performance and functionality .

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of this compound in synthesizing complex organic molecules through Sonogashira coupling reactions. The research highlighted how the compound's reactivity facilitates the formation of carbon-carbon bonds that are essential for constructing larger molecular frameworks used in pharmaceuticals .

Case Study 2: Development of Liquid Crystal Displays

Research focusing on liquid crystal applications revealed that compounds like this compound can be engineered to enhance the performance of display technologies. The study showed how variations in the nonyl chain length could influence the thermal and optical properties of the resulting liquid crystals .

作用機序

The mechanism of action of 1-Phenyl-1-nonyne in chemical reactions involves the reactivity of the carbon-carbon triple bond and the phenyl group. The triple bond can participate in addition reactions, while the phenyl group can undergo electrophilic aromatic substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used.

類似化合物との比較

Similar Compounds

1-Phenyl-1-octyne: Similar structure but with an eight-carbon alkyne chain.

1-Phenyl-1-decyne: Similar structure but with a ten-carbon alkyne chain.

1-Phenyl-2-propyne: Similar structure but with a three-carbon alkyne chain.

Uniqueness

1-Phenyl-1-nonyne is unique due to its specific chain length and the combination of aromatic and alkyne functionalities. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .

生物活性

1-Phenyl-1-nonyne (CAS 57718-18-0) is an alkyne compound characterized by a phenyl group attached to a nonyne backbone. Its unique structure contributes to its potential biological activities, making it a subject of interest in various fields of research, particularly in medicinal chemistry and organic synthesis.

This compound is a colorless to light yellow liquid with a molecular formula of C₁₅H₂₀ and a molecular weight of 200.33 g/mol. It has a high purity level (>98%) and is primarily used as an intermediate in organic synthesis. The compound's reactivity is attributed to the carbon-carbon triple bond, which can participate in various chemical reactions, including hydrogenation, halogenation, and hydration .

The biological activity of this compound is largely influenced by its ability to engage in electrophilic reactions due to the electron-rich nature of its triple bond. This property allows it to form new chemical bonds with various biological targets, potentially leading to significant pharmacological effects. However, specific mechanisms of action in biological systems remain underexplored.

In Silico Studies

Recent computational studies have highlighted the potential anti-inflammatory effects of this compound. An in silico docking study evaluated its binding affinity with NF-kB, a key transcription factor involved in inflammatory responses. The results indicated that this compound exhibited a favorable binding affinity, suggesting its potential as an anti-inflammatory agent .

Case Studies and Experimental Data

Although specific case studies on this compound are scarce, related compounds have shown promising biological activities:

| Compound | Binding Affinity (kcal/mol) | Activity Description |

|---|---|---|

| Artemin | -7.5 | Inhibits NF-kB activation, anti-inflammatory effects |

| Ketoconazole | -7.2 | Commercial anti-inflammatory drug |

| This compound | TBD | Potential anti-inflammatory based on docking studies |

The docking studies suggest that this compound could inhibit inflammatory pathways similarly to known anti-inflammatory agents.

Toxicological Profile

Limited toxicological data specifically for this compound exists; however, general precautions for alkynes apply. Compounds with similar structures may exhibit moderate toxicity upon exposure. For instance, inhalation or dermal exposure can lead to irritation or adverse effects on health . Further toxicological assessments are necessary for comprehensive safety evaluations.

特性

IUPAC Name |

non-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQWNFWWPPYNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206424 | |

| Record name | 1-Phenyl-1-nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57718-18-0 | |

| Record name | 1-Phenyl-1-nonyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1-nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。